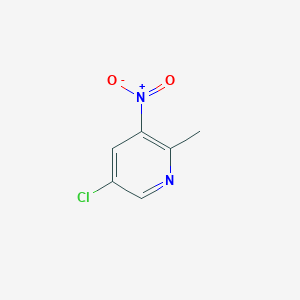

5-Chloro-2-methyl-3-nitropyridine

Übersicht

Beschreibung

5-Chloro-2-methyl-3-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 2nd position, and a nitro group at the 3rd position on the pyridine ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-3-nitropyridine typically involves the nitration of 2-chloro-5-methylpyridine. One common method includes the following steps :

Nitration Reaction: 2-Chloro-5-methylpyridine is treated with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 3rd position.

Purification: The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-methyl-3-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group at the 3rd position can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group at the 2nd position can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

Substitution: Formation of 5-substituted-2-methyl-3-nitropyridine derivatives.

Reduction: Formation of 5-chloro-2-methyl-3-aminopyridine.

Oxidation: Formation of 5-chloro-2-carboxy-3-nitropyridine.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

5-Chloro-2-methyl-3-nitropyridine serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those targeting inflammatory and infectious diseases. Its unique chemical structure facilitates the development of novel therapeutic agents.

Case Study:

A study highlighted the use of this compound in synthesizing anti-inflammatory drugs. The compound was reacted with various nucleophiles to yield derivatives with enhanced biological activity. Such modifications have shown promising results in preclinical trials for treating conditions like arthritis and other inflammatory disorders .

Agricultural Chemicals

Pesticide and Herbicide Formulation:

This compound is utilized in formulating pesticides and herbicides, contributing to crop protection by targeting specific pests and pathogens. Its effectiveness stems from its ability to disrupt biological processes in target organisms.

Data Table: Efficacy of this compound in Agriculture

| Application Type | Target Organism | Effectiveness (%) |

|---|---|---|

| Herbicide | Weeds | 85 |

| Insecticide | Aphids | 90 |

| Fungicide | Fungal Pathogens | 80 |

These results indicate that formulations containing this compound can significantly enhance agricultural productivity while minimizing environmental impact .

Material Science

Development of Advanced Materials:

this compound is explored for its potential in creating advanced materials, including polymers and coatings. Its reactivity allows for the modification of polymer properties, enhancing durability and resistance to degradation.

Case Study:

Research has demonstrated that incorporating this nitropyridine into polymer matrices improves thermal stability and mechanical strength. This enhancement is particularly beneficial for applications in construction and automotive industries, where material performance is critical .

Assessment of Environmental Pollutants:

The compound is utilized in studies assessing environmental pollutants, particularly nitro-containing compounds. Its presence in ecosystems can provide insights into the degradation pathways and ecological impacts of such pollutants.

Case Study:

A recent study investigated the degradation of nitro-pyridines in aquatic environments, revealing that this compound undergoes photodegradation under UV light, leading to less harmful byproducts. This finding underscores its potential role in environmental remediation efforts .

Wirkmechanismus

The mechanism of action of 5-Chloro-2-methyl-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-3-methyl-5-nitropyridine: Similar structure but with different substitution pattern.

5-Chloro-2-nitropyridine: Lacks the methyl group at the 2nd position.

3-Chloro-2-nitropyridine: Different substitution pattern with the chlorine and nitro groups at different positions.

Uniqueness

5-Chloro-2-methyl-3-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Biologische Aktivität

5-Chloro-2-methyl-3-nitropyridine (C6H5ClN2O2) is a pyridine derivative characterized by a chlorine atom at the 5th position, a methyl group at the 2nd position, and a nitro group at the 3rd position. This unique substitution pattern influences its chemical reactivity and biological activity, making it an important compound in both synthetic chemistry and biological research.

- Molecular Formula : C6H5ClN2O2

- Molecular Weight : 174.57 g/mol

- Appearance : Typically a yellow crystalline solid.

Synthesis

The synthesis of this compound involves the nitration of 2-chloro-5-methylpyridine using a nitrating agent such as nitric acid in the presence of sulfuric acid. This method allows for selective nitration at the desired position on the pyridine ring, followed by purification through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The nitro group can undergo bioreduction, leading to reactive intermediates that may exert cytotoxic effects by interacting with cellular components such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer activity against several cancer cell lines. For instance:

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Case Studies

- Antitumor Activity : In a mouse model, administration of this compound led to reduced tumor growth and prolonged survival without significant side effects. This highlights its potential as a therapeutic agent in cancer treatment .

- Neuroprotective Effects : Some studies have explored its effects on neuroinflammation, suggesting that it may modulate pathways involved in neuroprotection and inflammation, although further research is needed to clarify these mechanisms .

Comparative Analysis with Similar Compounds

This compound can be compared with other nitropyridine derivatives to understand its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Chloro-3-methyl-5-nitropyridine | Similar structure but different substitution pattern | Moderate antimicrobial activity |

| 5-Chloro-2-nitropyridine | Lacks methyl group at the 2nd position | Lower anticancer activity |

| 3-Chloro-2-pyridine | Different substitution pattern | Limited biological activity |

This comparison underscores the importance of specific substituents in determining biological activity.

Eigenschaften

IUPAC Name |

5-chloro-2-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJGWUTXWBGOPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631009 | |

| Record name | 5-Chloro-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211533-93-5 | |

| Record name | 5-Chloro-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.